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A Comparative Guide to Hydride Sources for the
Barton-McCombie Reaction
For Researchers, Scientists, and Drug Development Professionals

The Barton-McCombie reaction is a cornerstone of modern organic synthesis, offering a

powerful method for the deoxygenation of alcohols. This radical-mediated transformation

proceeds via a two-step sequence: conversion of an alcohol to a thiocarbonyl derivative,

followed by reductive cleavage of the C-O bond using a hydride source and a radical initiator.

The choice of hydride source is critical, impacting reaction efficiency, product purification, and

overall process safety. This guide provides a comparative analysis of various hydride sources,

supported by experimental data and detailed protocols to aid in the selection of the optimal

reagent for specific synthetic challenges.

Executive Summary
Traditionally, tributyltin hydride (Bu₃SnH) has been the reagent of choice for the Barton-

McCombie reaction due to its reliability and high efficiency. However, its high toxicity and the

difficulty of removing organotin byproducts have driven the development of numerous

alternative hydride donors. This guide evaluates the performance of these alternatives,

including silanes, phosphorus-based reagents, and boranes, providing a framework for their

application in contemporary research and development.
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Performance Comparison of Hydride Sources
The following tables summarize the performance of different hydride sources in the Barton-

McCombie deoxygenation of a secondary alcohol thiocarbonyl derivative. It is important to note

that direct comparison can be challenging due to variations in substrates, reaction conditions,

and reporting standards in the literature.

Table 1: Comparison of Common Hydride Sources

Hydride
Source

Typical
Reaction
Conditions

Yield (%) Advantages Disadvantages

Tributyltin

Hydride

(Bu₃SnH)

AIBN, Toluene,

80-110 °C
85-95

High efficiency,

reliable, well-

established

Highly toxic,

difficult to

remove tin

byproducts[1]

Tris(trimethylsilyl

)silane (TTMSS)

AIBN, Toluene,

80-110 °C
80-90

Low toxicity,

easier

purification[2][3]

Higher cost, can

be less efficient

for primary

alcohols[2]

Diphenylsilane

(Ph₂SiH₂)

BEt₃/O₂,

Toluene, rt
75-85

Low toxicity, mild

reaction

conditions

Can be less

reactive than

TTMSS

Hypophosphorou

s Acid (H₃PO₂)

AIBN,

Dioxane/H₂O,

80-100 °C

70-85

Inexpensive,

non-toxic

byproducts

Requires a

proton source,

can be less

efficient

Triethylborane

(BEt₃)/H₂O

Air (initiator),

Toluene, rt
70-80

Metal-free, mild

conditions[4]

Can be sensitive

to substrate and

conditions

Table 2: Deoxygenation of Various Alcohol Derivatives with Different Hydride Sources

(Representative Examples)
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Substrate
(Thiocarbonyl
Derivative)

Hydride
Source

Reaction
Conditions

Yield (%) Reference

Secondary

Alcohol Xanthate
Bu₃SnH

AIBN, Toluene,

90 °C, 4 h
91 [5][6]

Secondary

Alcohol

Thiocarbonate

TTMSS

bpyCu(CF₃)₃,

Na₂S₂O₈,

acetone/H₂O,

blue light, rt, 3 h

<10 (Barton-

McCombie

product)

[7]

Secondary

Alcohol

Thionobenzoate

Ph₂SiH₂
BEt₃, Air,

Toluene, rt
High [8]

Primary Alcohol

Xanthate
H₃PO₂/Et₃N

AIBN, Dioxane,

80 °C

Moderate to

Good
[9]

Secondary

Alcohol Xanthate
BEt₃/H₂O Air, Toluene, rt Good [4]

Experimental Protocols
General Procedure for Thiocarbonyl Derivative
Formation (Xanthate)
To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.2

equiv, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes,

after which carbon disulfide (2.0 equiv) is added. The reaction is allowed to warm to room

temperature and stirred for an additional 2 hours. Methyl iodide (1.5 equiv) is then added, and

the mixture is stirred overnight. The reaction is quenched with saturated aqueous ammonium

chloride and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography.[5][6]

Deoxygenation using Tributyltin Hydride (Bu₃SnH)
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A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon for 15

minutes. Tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv) are added.

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed

(monitored by TLC). The solvent is removed under reduced pressure, and the residue is

purified by flash column chromatography. To remove tin byproducts, the crude product can be

treated with a solution of potassium fluoride in methanol/water.[5][6]

Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)
A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon.

Tris(trimethylsilyl)silane (1.5 equiv) and AIBN (0.1 equiv) are added, and the mixture is heated

to 80-110 °C. The reaction is monitored by TLC. Upon completion, the solvent is evaporated,

and the residue is purified by flash column chromatography.[2]

Deoxygenation using Diphenylsilane (Ph₂SiH₂)
To a solution of the thiocarbonyl derivative (1.0 equiv) and diphenylsilane (2.0 equiv) in toluene

at room temperature, a solution of triethylborane (1.0 M in hexanes, 0.2 equiv) is added

dropwise. The reaction is stirred open to the air. The reaction progress is monitored by TLC.

After completion, the solvent is removed in vacuo, and the crude product is purified by flash

chromatography.

Deoxygenation using Hypophosphorous Acid (H₃PO₂)
A mixture of the thiocarbonyl derivative (1.0 equiv), hypophosphorous acid (50% aqueous

solution, 5.0 equiv), and triethylamine (5.0 equiv) in dioxane is prepared. AIBN (0.2 equiv) is

added, and the mixture is heated to 80-100 °C. The reaction is monitored by TLC. After

completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The

organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Deoxygenation using Triethylborane (BEt₃)/H₂O
To a solution of the thiocarbonyl derivative (1.0 equiv) in toluene is added triethylborane (1.0 M

solution in hexanes, 2.0 equiv) and water (2.0 equiv). The flask is fitted with a balloon filled with

air, and the mixture is stirred vigorously at room temperature. The reaction is monitored by

TLC. Upon completion, the solvent is removed, and the product is purified by flash

chromatography.[4]
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Reaction Mechanisms and Workflows
The Barton-McCombie reaction proceeds through a radical chain mechanism. The following

diagrams illustrate the general workflow and the catalytic cycle for a tin-free alternative.

Step 1: Thiocarbonyl Derivative Formation Step 2: Deoxygenation

Alcohol (R-OH) Thiocarbonyl Derivative (R-O-C(=S)-X)
 CS₂/MeI or PhOC(=S)Cl

Deoxygenated Product (R-H) Hydride Source, Initiator

Hydride Source (e.g., Bu₃SnH)

Radical Initiator (AIBN)

Click to download full resolution via product page

Figure 1. General workflow of the Barton-McCombie reaction.
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Figure 2. Catalytic cycle with a silane hydride source.
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Conclusion
The Barton-McCombie reaction remains an indispensable tool for the deoxygenation of

alcohols. While tributyltin hydride offers high yields, its toxicity necessitates the consideration of

alternatives. Silanes, particularly tris(trimethylsilyl)silane, have emerged as excellent, less toxic

substitutes. Phosphorus-based reagents and borane-water systems provide further metal-free

options, expanding the synthetic chemist's toolkit. The choice of the optimal hydride source will

depend on a careful evaluation of the substrate, desired reaction conditions, and safety

considerations. This guide provides the necessary data and protocols to make an informed

decision, facilitating the successful application of the Barton-McCombie reaction in diverse

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sources-for-the-barton-mccombie-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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